4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3-bromophenyl group. The oxadiazole moiety contributes to electron-deficient aromaticity, enhancing intermolecular interactions such as π-π stacking and halogen bonding via the bromine atom.
Properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-12-5-3-4-11(8-12)17-19-15(24-20-17)9-21-13-6-1-2-7-14(13)23-10-16(21)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZGHXQDOLEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common approach includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the benzoxazinone ring: This involves the cyclization of an appropriate precursor, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole and benzoxazinone rings can participate in redox reactions under appropriate conditions.
Cyclization and Ring-Opening: The heterocyclic rings can undergo cyclization and ring-opening reactions, which can be useful for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole and benzoxazinone rings make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring is a common scaffold in medicinal chemistry. Key differences among analogs lie in the substituents at position 3 of the oxadiazole:
- Bromophenyl vs. Methoxyphenyl : The bromine atom in the target compound enables halogen bonding, which is absent in methoxy-substituted analogs. Methoxy groups enhance solubility but reduce electrophilicity .
- Trifluoromethoxyphenyl : The trifluoromethoxy group in increases metabolic stability and lipophilicity compared to bromine .
Modifications to the Benzoxazinone Core
The benzoxazinone ring is modified in some analogs to improve pharmacokinetic properties:
Structural Replacements (Benzoxazinone vs. Benzoxazole/Phthalazinone)
Some analogs replace the benzoxazinone core entirely:
- Phthalazinone (): The fused phthalazinone core increases planarity, which may improve stacking interactions but reduce solubility .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- IR Spectroscopy :
- ¹H-NMR :
Biological Activity
The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 337.195 g/mol. The structure features a benzoxazine core linked to an oxadiazole moiety via a methylene bridge, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 8 | Cell cycle arrest |
| Target Compound | HeLa (Cervical) | 12 | DNA damage and repair inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses moderate activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit various enzymes involved in cancer progression.
- DNA Interaction : The compound may intercalate with DNA, leading to structural changes that inhibit replication.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.
Case Studies
A recent study conducted on multicellular spheroids demonstrated that the target compound significantly reduced tumor growth compared to controls. The study utilized a drug library screening approach to identify the compound's efficacy in a three-dimensional cancer model, highlighting its potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
